3-Methylbenzo[c]isoxazole-4,7-dione 3-Methylbenzo[c]isoxazole-4,7-dione
Brand Name: Vulcanchem
CAS No.: 113396-56-8
VCID: VC20878702
InChI: InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3
SMILES: CC1=C2C(=O)C=CC(=O)C2=NO1
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

3-Methylbenzo[c]isoxazole-4,7-dione

CAS No.: 113396-56-8

Cat. No.: VC20878702

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

3-Methylbenzo[c]isoxazole-4,7-dione - 113396-56-8

Specification

CAS No. 113396-56-8
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 3-methyl-2,1-benzoxazole-4,7-dione
Standard InChI InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3
Standard InChI Key JVFYCZXPHOYKHC-UHFFFAOYSA-N
SMILES CC1=C2C(=O)C=CC(=O)C2=NO1
Canonical SMILES CC1=C2C(=O)C=CC(=O)C2=NO1

Introduction

Chemical Structure and Properties

3-Methylbenzo[c]isoxazole-4,7-dione belongs to the class of heterocyclic compounds known as benzisoxazoles. The compound features a five-membered isoxazole ring (containing one nitrogen and one oxygen atom) fused with a benzene ring that bears two carbonyl groups at positions 4 and 7, creating a quinone-like structure. The methyl group is attached at position 3 of the isoxazole ring, contributing to its distinctive chemical properties.

The basic chemical information for this compound is summarized in the table below:

PropertyValue
IUPAC Name3-methyl-2,1-benzoxazole-4,7-dione
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
CAS Number113396-56-8
Standard InChIInChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3
Standard InChIKeyJVFYCZXPHOYKHC-UHFFFAOYSA-N
SMILES NotationCC1=C2C(=O)C=CC(=O)C2=NO1
Canonical SMILESCC1=C2C(=O)C=CC(=O)C2=NO1
Synonyms2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI)

The compound contains an isoxazole moiety, which is a five-membered heterocyclic structure with adjacent nitrogen and oxygen atoms . This structural feature is common in many bioactive compounds and pharmaceuticals, contributing to the potential biological significance of 3-Methylbenzo[c]isoxazole-4,7-dione.

Related Compounds and Derivatives

Several compounds structurally related to 3-Methylbenzo[c]isoxazole-4,7-dione have been reported in the literature, with varying substituents and biological activities.

5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione

A notable derivative is 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione, which incorporates a 3-chlorophenyl amino group at position 5 of the basic scaffold. This compound has the following properties:

PropertyValue
Molecular FormulaC₁₄H₉ClN₂O₃
Molecular Weight288.68 g/mol
IUPAC Name5-(3-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione
Standard InChIInChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-3-8(15)5-9/h2-6,16H,1H3
Standard InChIKeyPCNOQAJZQMDKED-UHFFFAOYSA-N
Canonical SMILESCC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC(=CC=C3)Cl

Preliminary studies indicate that this derivative may inhibit certain enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating their activity.

Other Isoxazole Derivatives

The isoxazole scaffold appears in numerous bioactive natural products and pharmaceuticals . These compounds demonstrate a wide range of biological activities, including:

  • Anticancer properties

  • Antibiotic effects

  • Antimicrobial activity

  • Antifungal properties

  • Anti-inflammatory effects

The versatility of the isoxazole core structure makes it a privileged scaffold in medicinal chemistry and drug discovery .

Structure-Activity Relationships

Understanding the relationship between molecular structure and biological activity is crucial for rational drug design and optimization of lead compounds.

Quantum-Chemical Calculations

Studies on similar isoxazole derivatives have utilized quantum-chemical calculations to understand structure-activity relationships. Methods such as AM1 (a semi-empirical method for geometry optimization), estimation of descriptor values, and localization of HOMO and LUMO orbitals have been employed .

These investigations have been extended using the B3LYP hybrid exchange-correlation energy functional and the 6-31G(d,p) basis set . The Polarizable Continuum solvent model has also been considered to analyze solvent influence on electron density and electrostatic potential around exemplary molecules .

Structure-Activity Correlations

Correlations between molecular structure and biological properties have been established using stepwise selection of scales for multiple linear regression (MLR) . This approach helps identify which structural features contribute most significantly to specific biological activities, guiding the design of more potent derivatives.

Comparative Analysis with Other Isoxazole Compounds

Comparing 3-Methylbenzo[c]isoxazole-4,7-dione with other isoxazole derivatives provides insight into its potential applications and activities.

Comparison with Trifluoromethyl-Substituted Isoxazoles

Trifluoromethyl-substituted isoxazoles represent a prevalent scaffold in biomedical research and drug discovery programs . These compounds often exhibit enhanced metabolic stability and increased lipophilicity compared to their non-fluorinated counterparts.

3-Methylbenzo[c]isoxazole-4,7-dione lacks the trifluoromethyl group but contains a unique dione functionality that may confer distinct reactivity and biological properties.

Comparison with Betulin-Based Isoxazole Derivatives

Betulin-based isoxazole derivatives have demonstrated cytotoxic activity against human cancer cell lines, with IC₅₀ values ranging from 7.9-22.1 μM . While 3-Methylbenzo[c]isoxazole-4,7-dione is structurally different from these triterpene derivatives, it may share some mechanistic features in terms of cytotoxicity and potential anticancer applications.

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